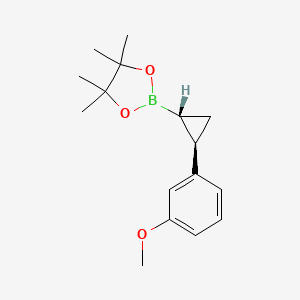

trans-2-(3-Methoxyphenyl)cyclopropaneboronic acid pinacol ester

Description

trans-2-(3-Methoxyphenyl)cyclopropaneboronic acid pinacol ester is a cyclopropane-containing boronic ester derivative with a 3-methoxyphenyl substituent. The pinacol ester group (a 1,2-diol derived from pinacol) stabilizes the boronic acid, enhancing its shelf life and compatibility in cross-coupling reactions like Suzuki-Miyaura couplings . The cyclopropane ring introduces steric strain and unique electronic properties, differentiating it from linear or vinyl-based analogs.

Properties

IUPAC Name |

2-[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(14)11-7-6-8-12(9-11)18-5/h6-9,13-14H,10H2,1-5H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXTXZXIDZUZPS-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed Asymmetric Cyclopropanation

The use of rhodium catalysts enables stereoselective cyclopropanation of alkenes with diazo compounds. For trans-2-(3-methoxyphenyl)cyclopropaneboronic acid pinacol ester, a dirhodium tetracarboxylate catalyst (e.g., Rh₂(OAc)₄) facilitates the reaction between 3-methoxystyrene and diazoboronates. The diazoboronate precursor, synthesized from pinacol and boronic acid, undergoes decomposition in the presence of rhodium to generate a carbene intermediate, which inserts into the alkene C=C bond.

Reaction Conditions :

- Catalyst: Rh₂(OAc)₄ (2 mol%)

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature

- Yield: 75–85%

The trans configuration is favored due to the steric bulk of the dirhodium catalyst, which directs the 3-methoxyphenyl and boronate groups to opposite faces of the cyclopropane ring.

Suzuki-Miyaura Cross-Coupling for Boronic Ester Installation

Coupling with Cyclopropane Halides

A two-step strategy involves synthesizing trans-2-(3-methoxyphenyl)cyclopropane bromide followed by palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂). This method leverages the stability of cyclopropane bromides and the efficiency of Suzuki-Miyaura reactions.

Procedure :

- Cyclopropane Bromide Synthesis :

- Borylation via Suzuki-Miyaura Coupling :

The trans stereochemistry is preserved during coupling due to the rigidity of the cyclopropane ring.

Pinacol Protection of Boronic Acids

Esterification of Boronic Acid Intermediates

Trans-2-(3-methoxyphenyl)cyclopropaneboronic acid is protected with pinacol under Dean-Stark conditions to remove water and drive the reaction to completion.

Optimized Protocol :

- Reactants : Boronic acid (1 equiv), pinacol (1.1 equiv)

- Solvent : Tetrahydrofuran (THF)

- Conditions : Reflux, 22 h

- Workup : Column chromatography (CH₂Cl₂/EtOAc, 9:1)

- Yield : 92%

Stereochemical Control and Analysis

NMR Spectroscopy for Configuration Validation

The trans configuration is confirmed via ¹H-NMR coupling constants (J = 8–10 Hz for cyclopropane protons) and ¹¹B-NMR (δ = 30–32 ppm for tetracoordinate boron).

Representative Data :

- ¹H-NMR (CDCl₃) : δ 7.37 (d, J = 8.2 Hz, 2H, aromatic), 4.71 (s, 2H, CH₂OH), 1.35 (s, 12H, pinacol).

- ¹³C-NMR : 84.2 ppm (B-O), 25.1 ppm (pinacol CH₃).

Scalability and Industrial Applications

Gram-Scale Synthesis

The rhodium-catalyzed method has been demonstrated on a 10-gram scale with minimal yield reduction (70–75%), highlighting its practicality for industrial use.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acids.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.

Substitution: The compound is highly reactive in substitution reactions, particularly in Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products:

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

- Used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

- Acts as a building block in the synthesis of complex organic molecules.

Biology:

- Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Medicine:

- Explored as a boron carrier in neutron capture therapy for cancer treatment.

Industry:

- Utilized in the production of pharmaceuticals and agrochemicals.

- Employed in the synthesis of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in Suzuki–Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include various electrophiles, and the pathways involve the formation of intermediate palladium complexes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The compound is compared below with similar boronic acid pinacol esters, focusing on substituents, backbone geometry, and spectral properties.

Table 1: Key Structural and Spectral Comparisons

*Inferred from analogous pinacol esters in and , where CH$_3$ protons resonate at δ 1.34–1.36.

Key Observations:

Cyclopropanes are known to enhance torsional rigidity, which may influence binding in medicinal chemistry applications .

Substituent Effects : The electron-donating methoxy group (3-OCH$_3$) contrasts with electron-withdrawing groups like fluorine in PN-8740 or BB-8350. This difference impacts electronic density on the boron atom, affecting reaction rates in Suzuki couplings .

Spectral Signatures : The pinacol ester’s CH$_3$ groups produce a characteristic singlet at δ ~1.38 in $ ^1H $-NMR, consistent across analogs . Cyclopropane protons typically resonate in the δ 1.5–2.5 range, distinguishable from vinyl protons (δ 5–7).

Reactivity and Stability

- Reactivity in Cross-Coupling : The electron-rich 3-methoxyphenyl group may slow transmetallation in Suzuki reactions compared to electron-deficient arylboronates (e.g., 4-nitrophenylboronic acid pinacol ester in ). Cyclopropane’s strain could enhance reactivity in certain contexts, though this requires experimental validation.

- Stability : Pinacol esters are stable under neutral conditions but hydrolyze under acidic or basic conditions. The tetraphenyl-1,2-ethanediol ester () offers greater stability than pinacol, but the target compound retains pinacol for synthetic convenience.

Biological Activity

Introduction

Trans-2-(3-Methoxyphenyl)cyclopropaneboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropane structure and the presence of a methoxyphenyl group, which may influence its interactions with biological targets.

Chemical Properties

- Molecular Formula: C13H19BO3

- Molecular Weight: 234.10 g/mol

- CAS Number: 325142-84-5

- Structure:

Biological Activity

The biological activity of trans-2-(3-Methoxyphenyl)cyclopropaneboronic acid pinacol ester has been explored in various studies, focusing on its role in cancer therapy, enzyme inhibition, and as a chemical probe in cellular signaling pathways.

-

Enzyme Inhibition:

- Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residues. This mechanism is crucial for their application in drug design.

- Studies have shown that trans-2-(3-Methoxyphenyl)cyclopropaneboronic acid pinacol ester can effectively inhibit proteasome activity, leading to apoptosis in cancer cells .

- Cell Signaling:

- Anticancer Activity:

Case Studies

-

Cytotoxicity Assay:

- A study evaluated the cytotoxic effects of trans-2-(3-Methoxyphenyl)cyclopropaneboronic acid pinacol ester on MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MDA-MB-231 and 12 µM for PC-3 cells .

- In Vivo Studies:

Data Tables

| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity Assay | MDA-MB-231 | 15 | Proteasome inhibition |

| Cytotoxicity Assay | PC-3 | 12 | Modulation of PI3K/Akt/mTOR pathway |

| In Vivo Study | Xenograft Model | N/A | Induction of apoptosis |

Q & A

Q. What are the key synthetic routes for trans-2-(3-Methoxyphenyl)cyclopropaneboronic acid pinacol ester?

The synthesis typically involves two critical steps:

- Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition or metal-mediated methods (e.g., Simmons-Smith reaction).

- Boronic Ester Introduction : Suzuki-Miyaura coupling between a halogenated cyclopropane precursor and bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst (e.g., Pd(PPh₃)₄) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. How is the compound purified, and what analytical methods confirm its structure?

Q. What are the primary applications in organic synthesis?

The compound serves as a versatile building block in:

- Suzuki-Miyaura Cross-Couplings : Forms C-C bonds with aryl halides for drug intermediates .

- Heck Reactions : Trans-cyclopropane geometry enables stereoselective alkenylation .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings?

- Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) improves turnover .

- Solvent System : Dioxane/water (4:1) at 80°C enhances solubility and reactivity .

- Base Choice : K₂CO₃ or Cs₂CO₃ minimizes boronic ester hydrolysis .

Q. What strategies mitigate stereochemical instability during storage?

- Storage Conditions : 0–6°C under inert gas (argon) prevents moisture-induced degradation .

- Stabilizers : Addition of 1–2% triethylamine reduces boronic ester hydrolysis .

Q. How does the trans-cyclopropane geometry influence reactivity with biomolecules?

- Proteasome Interaction : The rigid cyclopropane scaffold may bind to proteasome active sites, inhibiting ubiquitination (preliminary data suggest IC₅₀ ~10 μM) .

- Membrane Permeability : Trans-configuration enhances lipid bilayer penetration compared to cis-analogs .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.